Proctolin

Description

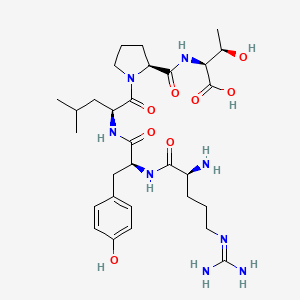

neurotransmitter in arthropods or invertebrates

Propriétés

IUPAC Name |

(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48N8O8/c1-16(2)14-22(28(44)38-13-5-7-23(38)27(43)37-24(17(3)39)29(45)46)36-26(42)21(15-18-8-10-19(40)11-9-18)35-25(41)20(31)6-4-12-34-30(32)33/h8-11,16-17,20-24,39-40H,4-7,12-15,31H2,1-3H3,(H,35,41)(H,36,42)(H,37,43)(H,45,46)(H4,32,33,34)/t17-,20+,21+,22+,23+,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKUPPLMEDQDAJX-UEHMALFGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N1CCCC1C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCCN=C(N)N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48N8O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80956793 | |

| Record name | N-{[1-(N-{2-[(2-Amino-5-carbamimidamido-1-hydroxypentylidene)amino]-1-hydroxy-3-(4-hydroxyphenyl)propylidene}leucyl)pyrrolidin-2-yl](hydroxy)methylidene}threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80956793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

648.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57966-42-4, 35373-63-8 | |

| Record name | Proctolin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057966424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-{[1-(N-{2-[(2-Amino-5-carbamimidamido-1-hydroxypentylidene)amino]-1-hydroxy-3-(4-hydroxyphenyl)propylidene}leucyl)pyrrolidin-2-yl](hydroxy)methylidene}threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80956793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Proctolin: A Comprehensive Technical Guide to its Discovery, History, and Core Methodologies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Proctolin, a pentapeptide with the sequence Arginyl-Tyrosyl-Leucyl-Prolyl-Threonine (Arg-Tyr-Leu-Pro-Thr), holds the distinction of being the first insect neuropeptide to be chemically characterized. Since its discovery, it has been a subject of extensive research, revealing its crucial roles as a neuromodulator and neurohormone in arthropods. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailing the key experimental methodologies that have been instrumental in its study. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, offering insights into the foundational techniques and signaling pathways associated with this pivotal neuropeptide.

Discovery and History

The journey of this compound's discovery began in the mid-1970s when scientists were investigating the factors that control muscle contraction in insects. In 1975, Alvin N. Starratt and Brian E. Brown at the Agriculture Canada Research Institute in London, Ontario, successfully isolated a myotropic substance from the hindgut of the cockroach, Periplaneta americana. They named this substance "this compound," derived from "proctodeum," the embryonic term for the hindgut.[1][2]

The isolation was a significant feat, requiring the processing of a staggering 125,000 cockroaches to yield a mere 180 micrograms of the pure peptide.[2] Following its purification, the amino acid sequence of this compound was determined using the Edman degradation method, revealing its primary structure as Arg-Tyr-Leu-Pro-Thr.[2] The biological activity of the isolated peptide was confirmed by its potent stimulation of hindgut muscle contractions.

Subsequent research has established this compound's presence across a wide range of arthropods, where it functions as a cotransmitter in the nervous system, modulating the action of other neurotransmitters, and as a neurohormone released into the hemolymph to act on distant target tissues.[3] Its primary physiological roles include the stimulation of visceral and skeletal muscle contractions, regulation of heart rate, and involvement in reproductive processes.[2][3]

Physicochemical Properties of this compound

A clear understanding of this compound's physical and chemical characteristics is fundamental for its study. The key quantitative data for this pentapeptide are summarized in the table below.

| Property | Value | Reference |

| Amino Acid Sequence | Arg-Tyr-Leu-Pro-Thr | [2] |

| Molecular Formula | C₃₀H₄₈N₈O₈ | |

| Molecular Weight | 648.75 g/mol | |

| IUPAC Name | L-Arginyl-L-tyrosyl-L-leucyl-L-prolyl-L-threonine |

Core Experimental Protocols

The study of this compound has been underpinned by a suite of key experimental techniques. This section provides detailed methodologies for some of the most critical procedures.

Extraction and Purification of this compound from Insect Tissues

The original method employed by Starratt and Brown for the isolation of this compound from Periplaneta americana serves as a foundational protocol. While modern techniques offer higher resolution and sensitivity, understanding the pioneering methodology provides valuable historical context.

Protocol: this compound Extraction and Purification (Adapted from Starratt and Brown, 1975)

-

Homogenization: Hindguts from approximately 125,000 cockroaches are dissected and homogenized in a cold solution of 80% ethanol.

-

Centrifugation: The homogenate is centrifuged to pellet cellular debris. The supernatant, containing the crude this compound extract, is collected.

-

Solvent Evaporation: The ethanol is removed from the supernatant by rotary evaporation under reduced pressure.

-

Solvent Partitioning: The aqueous residue is partitioned with chloroform to remove lipids. The aqueous phase is retained.

-

Gel Filtration Chromatography: The aqueous extract is subjected to gel filtration chromatography on a Sephadex G-15 column. Fractions are collected and assayed for biological activity using the locust oviduct bioassay.

-

Ion-Exchange Chromatography: Active fractions from gel filtration are pooled and further purified by ion-exchange chromatography on a CM-Sephadex column.

-

High-Voltage Paper Electrophoresis: The final purification step involves high-voltage paper electrophoresis to yield pure this compound.

Edman Degradation for Amino Acid Sequencing

The determination of this compound's amino acid sequence was a landmark achievement, made possible by the Edman degradation technique. This method allows for the sequential removal and identification of amino acids from the N-terminus of a peptide.

Protocol: Edman Degradation

-

Coupling: The purified this compound is reacted with phenyl isothiocyanate (PITC) under alkaline conditions. PITC covalently binds to the free N-terminal amino group of arginine.

-

Cleavage: The derivatized N-terminal amino acid is selectively cleaved from the peptide chain using anhydrous trifluoroacetic acid (TFA).

-

Conversion: The cleaved thiazolinone derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative by treatment with aqueous acid.

-

Identification: The PTH-amino acid is identified by chromatography (e.g., HPLC) by comparing its retention time to that of known PTH-amino acid standards.

-

Cycle Repetition: The remaining peptide (now one amino acid shorter) is subjected to the next cycle of Edman degradation to identify the subsequent amino acid in the sequence.

Workflow for Edman Degradation

Caption: Workflow of the Edman degradation for peptide sequencing.

Solid-Phase Peptide Synthesis (SPPS) of this compound

The chemical synthesis of this compound was crucial for confirming its structure and for producing larger quantities for further biological studies. Solid-phase peptide synthesis (SPPS) is the standard method for this purpose.

Protocol: Fmoc-based Solid-Phase Synthesis of this compound (Arg-Tyr-Leu-Pro-Thr)

-

Resin Preparation: A solid support resin (e.g., Rink amide resin for a C-terminal amide or Wang resin for a C-terminal carboxylic acid) is swelled in a suitable solvent like dimethylformamide (DMF).

-

First Amino Acid Coupling: The C-terminal amino acid (Threonine), with its N-terminus protected by a fluorenylmethyloxycarbonyl (Fmoc) group and its side chain protected, is coupled to the resin.

-

Fmoc Deprotection: The Fmoc group is removed from the N-terminus of the resin-bound threonine using a solution of piperidine in DMF, exposing a free amino group.

-

Subsequent Amino Acid Couplings: The next protected amino acid (Proline) is activated and coupled to the free amino group of the preceding residue. This cycle of deprotection and coupling is repeated for each amino acid in the sequence (Leu, Tyr, Arg).

-

Cleavage and Deprotection: Once the full peptide chain is assembled, it is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

-

Purification: The crude synthetic this compound is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow for Solid-Phase Peptide Synthesis

Caption: Stepwise workflow of solid-phase peptide synthesis.

Locust Oviduct Bioassay

The locust oviduct has proven to be a highly sensitive and reliable preparation for the bioassay of this compound and other myotropic neuropeptides.

Protocol: Locust Oviduct Bioassay

-

Dissection: The oviducts are dissected from adult female locusts (Locusta migratoria or Schistocerca gregaria) in a physiological saline solution.

-

Organ Bath Setup: One oviduct is suspended in an organ bath containing physiological saline, maintained at a constant temperature (e.g., 30°C) and aerated. One end of the oviduct is fixed, and the other is attached to an isometric force transducer.

-

Equilibration: The preparation is allowed to equilibrate until a stable baseline of spontaneous contractions is established.

-

Application of this compound: Known concentrations of this compound (or unknown samples) are added to the organ bath.

-

Data Recording: The contractions of the oviduct muscle are recorded via the force transducer connected to a data acquisition system. The response is typically measured as an increase in the frequency and/or amplitude of spontaneous contractions, or an increase in basal muscle tone.

-

Washout: The preparation is washed with fresh saline to return to the baseline before the application of the next sample.

This compound Receptor and Signaling Pathway

This compound exerts its physiological effects by binding to a specific G-protein coupled receptor (GPCR) on the surface of target cells.[4][5][6] The first this compound receptor was identified in Drosophila melanogaster as the product of the gene CG6986.[4][6]

Upon binding of this compound, the receptor undergoes a conformational change that activates an associated heterotrimeric G-protein. This initiates a downstream signaling cascade that ultimately leads to the physiological response, most notably muscle contraction. The primary signaling pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium ions (Ca²⁺) from intracellular stores, while DAG activates protein kinase C (PKC). The elevated intracellular Ca²⁺ concentration is a key event in initiating muscle contraction.[7][8] In some systems, this compound has also been shown to modulate cyclic AMP (cAMP) levels.[3]

This compound Receptor Signaling Pathway

Caption: this compound signaling pathway in insect visceral muscle.

Conclusion

The discovery and characterization of this compound marked a pivotal moment in insect neurobiology. The methodologies developed for its study, from the large-scale extraction from cockroaches to the sensitive bioassays and chemical synthesis, have laid the groundwork for the investigation of numerous other neuropeptides. The elucidation of its receptor and signaling pathway continues to provide valuable insights into the molecular mechanisms of neuromodulation and muscle physiology in arthropods. This technical guide serves as a testament to the enduring legacy of this compound research and a practical resource for future investigations in this dynamic field. The principles and protocols outlined herein are not only of historical importance but also remain relevant for contemporary research in neuropeptide biology and the development of novel insecticides.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]

- 4. Molecular identification of the first insect this compound receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification and characterization of a G protein-coupled receptor for the neuropeptide this compound in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification and characterization of a G protein-coupled receptor for the neuropeptide this compound in Drosophilamelanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.physiology.org [journals.physiology.org]

- 8. Peptide-induced Ca(2+) movements in a tonic insect muscle: effects of this compound and periviscerokinin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Proctolin: A Comprehensive Technical Guide on its Physiological Roles in Insects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proctolin, a pentapeptide (Arg-Tyr-Leu-Pro-Thr), was the first insect neuropeptide to be chemically characterized. It functions as a potent neuromodulator and neurohormone, exerting significant influence over a wide array of physiological processes in insects. This technical guide provides an in-depth exploration of the physiological roles of this compound, with a focus on its myotropic, cardiotropic, and neurotropic functions. We present a synthesis of key quantitative data, detailed experimental protocols for its study, and visual representations of its signaling pathways to support future research and the development of novel insect control agents.

Discovery and Distribution

This compound was first isolated and identified in 1975 from the cockroach Periplaneta americana by Starratt and Brown. It was initially found in the proctodeal (hindgut) muscles, hence its name. Subsequent research has revealed its widespread distribution throughout the insect body, including the central nervous system (CNS), peripheral nervous system (PNS), stomatogastric nervous system, reproductive organs, and the hemolymph. This broad distribution underscores its multifaceted role in insect physiology.

Physiological Functions

This compound's primary role is that of an excitatory neuromodulator, enhancing muscle contractility and influencing neuronal activity. Its functions can be broadly categorized as follows:

2.1. Myotropic and Myomodulatory Roles

This compound is a potent stimulator of visceral and skeletal muscle contractions. It is particularly known for its effects on the hindgut, foregut, and oviduct muscles.

-

Hindgut: this compound induces powerful, tonic contractions of the hindgut musculature, playing a crucial role in excretion and fecal pellet formation.

-

Oviduct: It modulates the contractions of the oviduct, facilitating egg movement. This has implications for reproductive success.

-

Heart (Dorsal Vessel): this compound exhibits a cardiotropic effect, increasing the frequency and amplitude of heart contractions, thereby influencing hemolymph circulation.

2.2. Neurotropic and Neuromodulatory Roles

Within the CNS, this compound acts as a neurotransmitter and neuromodulator. It has been shown to:

-

Influence the activity of motor neurons.

-

Modulate sensory perception.

-

Play a role in the regulation of complex behaviors such as ecdysis (molting).

2.3. Role in Reproduction

Beyond its effects on the oviduct, this compound is involved in various aspects of insect reproduction. It has been implicated in the regulation of male and female reproductive behaviors and physiological processes.

Quantitative Data on this compound's Effects

The following tables summarize key quantitative data from various studies on the physiological effects of this compound.

Table 1: Myotropic Effects of this compound on Insect Hindgut Preparations

| Insect Species | Preparation | This compound Concentration | Observed Effect | Reference |

| Periplaneta americana | Isolated hindgut | 10⁻⁹ M | Threshold for contraction | |

| Locusta migratoria | Hindgut muscle | 10⁻⁸ M | Increased frequency and amplitude of contractions | |

| Leucophaea maderae | Proctodeal muscle fibers | 10⁻¹⁰ M | Depolarization of muscle membrane |

Table 2: Cardiotropic Effects of this compound on the Insect Heart

| Insect Species | Preparation | This compound Concentration | Observed Effect | Reference |

| Periplaneta americana | Semi-isolated heart | 10⁻⁹ M | Increased heart rate | |

| Manduca sexta | Dorsal vessel | 10⁻⁸ M | Significant increase in contraction frequency | |

| Drosophila melanogaster | In vivo heart rate | 10⁻⁷ M | Increased heart rate by ~20% |

This compound Signaling Pathway

This compound exerts its effects by binding to a specific G-protein coupled receptor (GPCR) on the cell membrane of target tissues. This binding event initiates an intracellular signaling cascade, primarily through the phospholipase C (PLC) pathway.

Caption: this compound signaling pathway via a G-protein coupled receptor.

Key Experimental Protocols

The study of this compound has been facilitated by a variety of experimental techniques. Below are detailed methodologies for key experiments.

5.1. Protocol for Myographic Assay of this compound on Insect Hindgut

This protocol describes the measurement of muscle contractions in response to this compound using an isolated insect hindgut preparation.

-

Dissection: An adult cockroach (Periplaneta americana) is anesthetized by cooling. The hindgut is carefully dissected in insect saline (e.g., Hoyle's saline).

-

Mounting: The isolated hindgut is mounted in a 5 ml organ bath containing aerated saline at a constant temperature (e.g., 25°C). One end is fixed, and the other is attached to an isometric force transducer.

-

Equilibration: The preparation is allowed to equilibrate for at least 30 minutes, with regular washing, until a stable baseline of spontaneous contractions is achieved.

-

This compound Application: this compound is added to the bath in increasing concentrations (e.g., 10⁻¹⁰ M to 10⁻⁶ M) in a cumulative or non-cumulative manner.

-

Data Recording: The contractions are recorded using a data acquisition system. Parameters such as frequency, amplitude, and tonus of contractions are measured.

-

Data Analysis: Dose-response curves are generated to determine the EC₅₀ (half-maximal effective concentration) of this compound.

Caption: Workflow for a myographic assay of this compound on insect hindgut.

5.2. Protocol for Radioimmunoassay (RIA) of this compound

RIA is a sensitive technique used to quantify the concentration of this compound in biological samples.

-

Antibody Production: Specific antibodies against this compound are raised in rabbits by immunization with a this compound-protein conjugate.

-

Radiolabeling: A tracer, typically ¹²⁵I-labeled this compound, is prepared.

-

Standard Curve: A standard curve is generated using known concentrations of unlabeled this compound.

-

Assay:

-

A fixed amount of antibody and radiolabeled this compound is incubated with either the standard or the unknown sample.

-

Unlabeled this compound in the sample or standard competes with the radiolabeled this compound for antibody binding sites.

-

-

Separation: The antibody-bound this compound is separated from the free this compound (e.g., using a second antibody or charcoal).

-

Counting: The radioactivity of the bound fraction is measured using a gamma counter.

-

Quantification: The concentration of this compound in the sample is determined by comparing its inhibition of tracer binding to the standard curve.

Implications for Drug Development

The critical physiological roles of this compound make its receptor a promising target for the development of novel insecticides.

-

Agonists: Potent and stable agonists of the this compound receptor could lead to hyperactivity, muscle spasms, and ultimately, the death of the insect.

-

Antagonists: Antagonists could disrupt crucial functions like feeding, digestion, and reproduction, leading to a decline in pest populations.

The specificity of the insect this compound receptor offers the potential for developing species-specific insecticides, which would have minimal impact on non-target organisms.

Conclusion

This compound remains a subject of intense research due to its fundamental roles in insect physiology. A thorough understanding of its mechanisms of action, signaling pathways, and physiological effects is crucial for basic science and for the development of innovative pest management strategies. This guide provides a foundational overview to support these endeavors.

Proctolin's Mechanism of Action in Crustacean Muscle: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proctolin, a pentapeptide (Arg-Tyr-Leu-Pro-Thr), is a potent neuromodulator in arthropods, exerting significant effects on both neuronal and neuromuscular systems. In crustaceans, this compound is particularly known for its myotropic actions, dramatically enhancing the force of muscle contractions. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's action on crustacean muscle, with a focus on its signaling pathways, quantitative effects, and the experimental methodologies used to elucidate these processes.

Core Mechanism of Action: A Dual Signaling Cascade

This compound's effects on crustacean muscle are primarily initiated by its binding to a G-protein coupled receptor (GPCR) on the sarcolemma. While the specific receptor subtype in crustacean skeletal muscle is yet to be fully characterized, evidence points towards a receptor capable of activating at least two distinct downstream signaling pathways: the cyclic adenosine monophosphate/protein kinase A (cAMP/PKA) pathway and the protein kinase C (PKC) pathway. These pathways converge to modulate ion channel activity and the phosphorylation state of key contractile proteins, ultimately leading to a potentiation of muscle contraction.

Signaling Pathway Diagram

Caption: this compound signaling cascade in crustacean muscle.

Quantitative Effects of this compound on Crustacean Muscle

The application of this compound to crustacean muscle preparations results in several quantifiable physiological changes. These effects are dose-dependent and contribute to the overall potentiation of muscle contraction.

| Parameter | Species | This compound Concentration | Observed Effect | Citation(s) |

| Muscle Contraction Force | Idotea baltica (marine isopod) | 5 x 10⁻⁹ M | 1.5- to 18-fold potentiation of peak force. | [1] |

| Idotea emarginata (isopod) | 1 µM | Potentiation of caffeine-induced contractures. | [2] | |

| Membrane Input Resistance | Idotea baltica | 10⁻⁹ - 10⁻⁶ M | Up to 25% increase. | [1] |

| Ion Channel Conductance (K+) | Idotea baltica | Not specified | Reduction in the number of functionally active putative K+ channels (36-166 pS). | [1] |

| Protein Phosphorylation (30 kDa protein) | Idotea emarginata | 1 µM | Significant increase in phosphorylation. | [2] |

| Swimmeret Rhythm (EC₅₀) | Crayfish | 1.6 x 10⁻⁶ M | Induction of motor pattern. |

Key Experimental Evidence and Methodologies

The understanding of this compound's mechanism of action has been built upon a foundation of key experimental findings. This section details the methodologies behind these pivotal experiments.

Measurement of Muscle Contraction

Objective: To quantify the effect of this compound on the force of muscle contraction.

Experimental Protocol:

-

Muscle Preparation: Single muscle fibers are dissected from the abdominal extensor muscles of a crustacean (e.g., Idotea baltica).[1] The tendons at both ends of the fiber are carefully isolated.

-

Mounting: One tendon is fixed to a stationary hook in a perfusion chamber, while the other is attached to an isometric force transducer.

-

Perfusion: The preparation is continuously superfused with a physiological saline solution.

-

Stimulation: The muscle fiber is stimulated to contract via electrical field stimulation or by the application of a chemical agonist (e.g., high K+ solution or caffeine).

-

Data Acquisition: The isometric tension developed by the muscle fiber is recorded by the force transducer and digitized for analysis.

-

This compound Application: A known concentration of this compound is added to the superfusing saline, and the resulting changes in contraction force are recorded and compared to the control.

Experimental Workflow Diagram:

References

- 1. Effects of this compound on contractions, membrane resistance, and non-voltage-dependent sarcolemmal ion channels in crustacean muscle fibers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The neuropeptide this compound induces phosphorylation of a 30 kDa protein associated with the thin filament in crustacean muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

Proctolin: A Technical Guide to its Dual Role as a Neuromodulator and Neurotransmitter

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proctolin, the pentapeptide Arg-Tyr-Leu-Pro-Thr, stands as a pivotal molecule in arthropod physiology, exhibiting a fascinating duality in its function as both a neuromodulator and, in some contexts, a neurotransmitter. First identified in the cockroach Periplaneta americana, its influence extends across a wide array of physiological processes, most notably in the modulation of muscle contraction. This technical guide provides an in-depth exploration of the multifaceted nature of this compound, detailing its receptor interactions, signaling cascades, and the experimental methodologies crucial for its study. Quantitative data are presented in structured tables for comparative analysis, and key pathways and workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding for researchers and professionals in drug development.

This compound: Beyond the Classical Neurotransmitter Definition

While initially considered a conventional neurotransmitter, extensive research has redefined this compound's primary role as that of a neuromodulator. Unlike classical neurotransmitters that elicit a direct and rapid change in the postsynaptic membrane potential, this compound often acts as a cotransmitter, typically alongside glutamate, to modify and enhance the efficacy of synaptic transmission. This modulatory function is central to its ability to fine-tune muscular activity and other physiological responses. However, in some systems, this compound can act independently to induce slow, sustained muscle contractions, blurring the lines of its classification.

Quantitative Analysis of this compound's Biological Activity

The potency and efficacy of this compound have been quantified across various species and experimental paradigms. The following tables summarize key quantitative data, providing a comparative overview of its receptor binding and physiological effects.

Table 1: this compound Receptor Binding Affinity and Potency

| Species | Receptor | Ligand | Assay Type | IC50 | EC50 | Reference |

| Drosophila melanogaster | CG6986 | This compound | Radioreceptor Assay | 4 nM | - | |

| Drosophila melanogaster | CG6986 | This compound | Second Messenger Activation | - | 0.3 nM | |

| Crayfish | Swimmeret System | This compound | Motor Pattern Generation | - | 1.6 µM |

Table 2: Physiological Effects of this compound on Muscle Contraction

| Species | Muscle Type | Effect | Threshold Concentration | Max Effect Concentration | Reference |

| Locusta migratoria | Oviduct | Increased neurally evoked contraction | 10⁻⁹ M | 2.5 x 10⁻⁸ M | |

| Rhodnius prolixus | Hindgut | Increased basal tonus | ~10⁻⁹ M | 10⁻⁶ M | |

| Rhodnius prolixus | Heart | Increased heartbeat frequency | 10⁻¹⁰ - 10⁻⁹ M | 10⁻⁷ M | |

| Idotea baltica (Crustacean) | Abdominal Extensor | Potentiation of contraction | 10⁻⁹ M | 10⁻⁶ M | |

| Drosophila melanogaster (larvae) | Body Wall | Sustained contraction | 10⁻⁹ - 10⁻⁸ M | ≥ 10⁻⁵ M |

The this compound Receptor and its Signaling Cascades

This compound exerts its effects by binding to a specific G-protein coupled receptor (GPCR). In Drosophila melanogaster, this has been identified as the orphan receptor CG6986. Upon binding, the receptor activates intracellular signaling pathways involving various second messengers, leading to the modulation of cellular activity.

Second Messenger Systems

Experimental evidence points to the involvement of multiple second messenger systems in this compound signaling, including cyclic adenosine monophosphate (cAMP), cyclic guanosine monophosphate (cGMP), and inositol trisphosphate (IP3).

-

Inositol Trisphosphate (IP3): In the locust mandibular closer muscle, this compound has been shown to significantly increase the levels of IP3, which in turn is implicated in the potentiation of neurally evoked contractions.

-

Cyclic GMP (cGMP): In the crustacean isopod Idotea emarginata, this compound induces an activation of Protein Kinase C (PKC), leading to a reduction in cGMP concentration, which is correlated with the potentiation of muscle contracture.

-

Cyclic AMP (cAMP): In some crustacean muscle fibers, the effects of this compound on muscle contraction and ion channel activity can be mimicked by a membrane-permeating analog of cAMP, suggesting the involvement of the cAMP signaling pathway.

The interplay between these pathways can be complex and tissue-specific, allowing for a diverse range of physiological responses to this compound.

Caption: Generalized this compound Signaling Pathway.

Experimental Protocols for this compound Research

A thorough understanding of this compound's function relies on a suite of specialized experimental techniques. This section outlines the core methodologies for the identification, localization, and functional characterization of this compound and its receptor.

Immunohistochemistry for this compound Localization

Immunohistochemistry (IHC) is instrumental in visualizing the distribution of this compound and its receptor within the nervous system and target tissues.

Protocol:

-

Tissue Preparation:

-

Dissect the tissue of interest (e.g., central nervous system, gut, muscle) from the organism in a cold physiological saline.

-

Fix the tissue in 4% paraformaldehyde in phosphate-buffered saline (PBS) for 2-4 hours at 4°C.

-

Wash the tissue three times for 10 minutes each in PBS.

-

Cryoprotect the tissue by incubating it in a series of sucrose solutions of increasing concentration (10%, 20%, 30% in PBS) until the tissue sinks in each solution.

-

Embed the tissue in an appropriate medium (e.g., OCT compound) and freeze at -80°C.

-

Section the frozen tissue at 10-20 µm using a cryostat and mount the sections on gelatin-coated slides.

-

-

Immunostaining:

-

Wash the sections three times for 5 minutes each in PBS containing 0.3% Triton X-100 (PBST).

-

Block non-specific binding by incubating the sections in a blocking solution (e.g., 5% normal goat serum in PBST) for 1 hour at room temperature.

-

Incubate the sections with the primary antibody (e.g., rabbit anti-proctolin) diluted in the blocking solution overnight at 4°C.

-

Wash the sections three times for 10 minutes each in PBST.

-

Incubate the sections with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) diluted in PBST for 2 hours at room temperature in the dark.

-

Wash the sections three times for 10 minutes each in PBST in the dark.

-

Mount the sections with an anti-fade mounting medium.

-

-

Imaging:

-

Visualize the stained sections using a confocal or fluorescence microscope.

-

Caption: Immunohistochemistry Workflow for this compound.

Electrophysiology for Functional Analysis

Electrophysiological techniques are essential for characterizing the effects of this compound on neuronal activity and muscle contraction.

Protocol (Intracellular Recording from Insect Muscle):

-

Preparation:

-

Dissect the desired muscle preparation (e.g., locust oviduct, cockroach hindgut) in a physiological saline-filled dish, pinning it out to expose the muscle fibers and innervating nerves.

-

Continuously perfuse the preparation with fresh saline.

-

-

Recording:

-

Fabricate sharp glass microelectrodes (10-30 MΩ) and fill them with 3 M KCl.

-

Carefully impale a muscle fiber with the microelectrode.

-

Record the resting membrane potential and any spontaneous electrical activity using an intracellular amplifier.

-

Stimulate the innervating nerve using a suction electrode to elicit excitatory postsynaptic potentials (EPSPs) or action potentials.

-

-

This compound Application:

-

Prepare a stock solution of this compound and dilute it to the desired concentrations in the physiological saline.

-

Switch the perfusion to a saline solution containing a known concentration of this compound.

-

Record any changes in resting membrane potential, input resistance, and the amplitude and duration of evoked potentials.

-

Perform a dose-response analysis by applying a range of this compound concentrations.

-

Caption: Electrophysiology Workflow for this compound.

Mass Spectrometry for this compound Identification and Quantification

Mass spectrometry (MS) is a powerful tool for the definitive identification and quantification of this compound in tissue extracts.

Protocol (MALDI-TOF MS):

-

Sample Preparation:

-

Dissect the tissue of interest and homogenize it in an appropriate extraction solvent (e.g., 80% methanol).

-

Centrifuge the homogenate to pellet cellular debris.

-

Collect the supernatant containing the peptides.

-

Partially purify and concentrate the peptide extract using solid-phase extraction (SPE) with a C18 cartridge.

-

Elute the peptides from the SPE cartridge.

-

-

MALDI-TOF MS Analysis:

-

Mix a small aliquot of the peptide extract with a MALDI matrix solution (e.g., α-cyano-4-hydroxycinnamic acid).

-

Spot the mixture onto a MALDI target plate and allow it to dry, forming co-crystals.

-

Analyze the sample using a MALDI-TOF mass spectrometer to obtain a mass spectrum.

-

Identify the peak corresponding to the mass of this compound (648.76 g/mol ).

-

-

Tandem MS (MS/MS) for Confirmation:

-

Select the parent ion corresponding to this compound for fragmentation.

-

Analyze the resulting fragment ions to confirm the amino acid sequence of this compound.

-

Caption: Mass Spectrometry Workflow for this compound.

Conclusion and Future Directions

This compound's role as a neuromodulator and cotransmitter highlights the complexity of neuronal signaling in arthropods. Its ability to fine-tune physiological processes, particularly muscle function, makes it a compelling target for the development of novel insecticides and therapeutic agents. Future research should focus on further elucidating the tissue-specific signaling pathways of this compound, identifying and characterizing this compound receptors in a wider range of species, and exploring the potential for developing selective agonists and antagonists. The detailed experimental protocols and compiled quantitative data in this guide provide a solid foundation for advancing our understanding of this versatile neuropeptide.

evolutionary conservation of the Proctolin peptide

An In-depth Technical Guide to the Evolutionary Conservation of the Proctolin Peptide

For: Researchers, Scientists, and Drug Development Professionals Topic: Evolutionary Conservation of the this compound Peptide

Executive Summary

This compound, a pentapeptide with the sequence Arginine-Tyrosine-Leucine-Proline-Threonine (RYLPT), was the first insect neuropeptide to be isolated and sequenced, a discovery made in the cockroach Periplaneta americana in 1975.[1] It functions primarily as a potent neuromodulator and neurohormone within the phylum Arthropoda.[2][3] Its actions are pleiotropic, including the potent stimulation of visceral and skeletal muscle contractions, cardioacceleration, and modulation of reproductive tissues.[1][4][5] The remarkable evolutionary conservation of its structure across vast and diverse species makes this compound a compelling subject for studies in neurobiology, physiology, and pharmacology, as well as a potential target for novel insecticide development.[1] This document provides a comprehensive overview of its conservation, signaling mechanisms, and the experimental protocols used for its characterization.

Evolutionary Conservation and Distribution

The this compound pentapeptide sequence is exceptionally conserved across the phylum Arthropoda, which includes insects, crustaceans, and chelicerates.[4] This high degree of conservation points to a fundamental and preserved physiological role. While the canonical RYLPT sequence is overwhelmingly dominant, rare variations have been identified, highlighting subtle evolutionary divergence.[4] The this compound gene has been successfully cloned in numerous arthropod species, and the resulting prepropeptide typically encodes a single copy of the mature this compound peptide.[4] Despite its ubiquity in arthropods, convincing evidence for its presence in other invertebrate phyla, such as Mollusca or Annelida, remains limited.[2][3][4]

Table 1: Conservation of the this compound Peptide Sequence Across Species

| Phylum | Class | Species | Peptide Sequence | Reference |

|---|---|---|---|---|

| Arthropoda | Insecta | Periplaneta americana (Cockroach) | Arg-Tyr-Leu-Pro-Thr | [1] |

| Arthropoda | Insecta | Locusta migratoria (Locust) | Arg-Tyr-Leu-Pro-Thr | [2] |

| Arthropoda | Insecta | Drosophila melanogaster (Fruit Fly) | Arg-Tyr-Leu-Pro-Thr | [1][4] |

| Arthropoda | Insecta | Rhodnius prolixus (Blood-sucking Bug) | Arg-Tyr-Leu-Pro-Thr | [4][5] |

| Arthropoda | Insecta | Leptinotarsa decemlineata (Colorado Potato Beetle) | Ala-Tyr-Leu-Pro-Thr | [4] |

| Arthropoda | Crustacea | Homarus americanus (Lobster) | Arg-Tyr-Leu-Pro-Thr | [6] |

| Arthropoda | Crustacea | Daphnia pulex (Water Flea) | Arg-Tyr-Leu-Met-Thr |[4] |

This compound Signaling Pathway

This compound exerts its physiological effects by binding to a specific G protein-coupled receptor (GPCR).[1] In the model organism Drosophila melanogaster, this receptor was identified as the product of the orphan gene CG6986.[7][8] The activation of the this compound receptor initiates a downstream intracellular signaling cascade mediated by second messengers, including inositol trisphosphate (IP3), cyclic AMP (cAMP), and intracellular calcium (Ca2+).[2][3][9] The predominant pathway is believed to involve the activation of a Gq alpha subunit, which stimulates Phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into IP3 and diacylglycerol (DAG). IP3 subsequently binds to receptors on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytoplasm, which ultimately leads to cellular responses such as muscle contraction.

Caption: The this compound G protein-coupled receptor signaling cascade.

Quantitative Pharmacological Data

Quantitative analysis of this compound's interaction with its receptor and its physiological effects are crucial for understanding its function. These studies typically involve receptor binding assays and dose-response experiments on isolated tissues.

Table 2: Quantitative Data for this compound Activity

| Parameter | System | Value | Reference |

|---|---|---|---|

| EC₅₀ | Drosophila receptor (CG6986) expressed in mammalian cells | 0.3 nM | [7][8] |

| IC₅₀ | Drosophila receptor (CG6986) expressed in mammalian cells | 4 nM | [7][8] |

| Kdapp (Apparent Dissociation Constant) | Cockroach (P. americana) hindgut receptor | 2.0 x 10⁻⁸ M | [10] |

| Effective Concentration | Drosophila larval muscle contraction | 10⁻⁸ M | [11] |

| RIA Detection Limit | Radioimmunoassay for this compound | 50 fmol |[12] |

Experimental Protocols

The study of this compound involves a multi-step process from tissue extraction to identification and functional analysis. Below are detailed methodologies for key experiments.

General Workflow for Peptide Identification

The standard workflow for identifying this compound from biological samples involves extraction, separation, and mass analysis. This ensures that the peptide is isolated from a complex biological matrix and accurately identified based on its mass and sequence.

Caption: Experimental workflow for neuropeptide identification.

High-Performance Liquid Chromatography (HPLC)

Principle: Reversed-phase HPLC (RP-HPLC) is the predominant technique for separating peptides based on their relative hydrophobicity.[13] Peptides are eluted from a hydrophobic stationary phase by a mobile phase with an increasing concentration of an organic solvent.

-

Sample Preparation: Tissues are homogenized in a solvent like cold acidified methanol (90:9:1 methanol:water:acetic acid) and clarified by centrifugation.[14] The supernatant is often concentrated and cleaned using a C18 solid-phase extraction (SPE) cartridge.

-

Stationary Phase: A C18 silica-based column is standard (e.g., 4.6 x 250 mm, 5 µm particle size).[15]

-

Mobile Phase:

-

Elution Protocol: A linear gradient is applied, for example, from 5% to 95% Solvent B over 60-130 minutes at a flow rate of 0.2-1.0 mL/min.[14]

-

Detection: Peptides are typically detected by UV absorbance at 214-220 nm or directly by an in-line mass spectrometer. Fractions can be collected for further analysis.[14]

Mass Spectrometry (MS)

Principle: MS is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the precise determination of a peptide's molecular weight and amino acid sequence.[16]

-

Ionization: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are most common for peptides. ESI is often coupled directly with HPLC (LC-MS).

-

Analysis:

-

Full Scan MS: The mass spectrometer scans a range of m/z values to determine the molecular weights of all peptides eluting from the HPLC at a given time. The protonated this compound molecule ([M+H]⁺) has a monoisotopic mass of 648.36 Da.

-

Tandem MS (MS/MS): The ion corresponding to this compound is selected and fragmented inside the mass spectrometer. The resulting fragment ions are analyzed to determine the amino acid sequence, providing definitive identification.[16]

-

-

Quantification: For precise quantification, methods like Selected Reaction Monitoring (SRM) can be employed, where the mass spectrometer is set to specifically monitor for the this compound parent ion and one or more of its characteristic fragment ions, providing high sensitivity and specificity.[17]

Radioimmunoassay (RIA)

Principle: RIA is a highly sensitive immunochemical technique used to quantify peptide concentrations. It relies on the competition between a radiolabeled peptide and an unlabeled peptide (from the sample) for a limited number of specific antibody binding sites.[18]

-

Reagents:

-

Specific anti-Proctolin primary antibody (e.g., raised in rabbit).

-

Radiolabeled this compound tracer (e.g., ¹²⁵I-Proctolin).

-

This compound standard for creating a calibration curve.

-

Precipitating secondary antibody (e.g., Goat Anti-Rabbit IgG) and carrier serum (e.g., Normal Rabbit Serum).

-

RIA buffer.

-

-

Protocol Outline:

-

Pipette standards or unknown samples, primary antibody, and ¹²⁵I-Proctolin tracer into assay tubes.

-

Incubate for 16-24 hours at 4°C to allow competitive binding to reach equilibrium.[18]

-

Add the secondary antibody and carrier serum to precipitate the primary antibody-antigen complexes. Incubate for a shorter period (e.g., 90 minutes).

-

Centrifuge the tubes at ~1700 x g for 20 minutes at 4°C to pellet the precipitated complexes.[18]

-

Carefully aspirate the supernatant.

-

Measure the radioactivity of the pellet in a gamma counter.

-

Generate a standard curve by plotting the percentage of tracer bound versus the concentration of the unlabeled standard. Calculate the concentration of this compound in the unknown samples by interpolating from this curve.

-

Physiological Bioassay: Insect Hindgut Contraction

Principle: This ex vivo assay measures the direct myotropic effect of this compound on one of its primary targets, the visceral muscle of the insect hindgut.[1][10]

-

Preparation:

-

Dissect the hindgut from a large insect, such as a cockroach (Periplaneta americana), in cold physiological saline.

-

Mount the preparation vertically in an organ bath chamber continuously perfused with oxygenated saline.

-

Attach one end of the gut to a fixed hook and the other to an isometric force transducer connected to a data acquisition system.

-

-

Experimental Protocol:

-

Allow the preparation to equilibrate for 30-60 minutes until a stable baseline of spontaneous contractions is achieved.

-

Apply this compound to the bath in increasing concentrations (e.g., 10⁻¹⁰ M to 10⁻⁶ M), allowing the response to plateau at each concentration.

-

Record changes in the amplitude and frequency of muscle contractions.

-

Wash the preparation thoroughly with saline between applications.

-

Plot the change in contraction force against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC₅₀ value.

-

Conclusion

The pentapeptide this compound (RYLPT) stands out for its remarkable evolutionary conservation, primarily within the phylum Arthropoda, underscoring its indispensable role in neuromuscular modulation.[4] Its function is mediated by a specific G protein-coupled receptor that triggers a well-characterized second messenger cascade. The established and robust experimental protocols for its extraction, identification, and functional analysis have cemented this compound's status as a vital model system for investigating peptidergic signaling in invertebrates.[2][3] Continued research into its pharmacology and the development of potent analogs holds significant promise, not only for advancing fundamental neurobiology but also for creating novel and specific agents for insect pest management.[1]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound: a review with emphasis on insects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The this compound Gene and Biological Effects of this compound in the Blood-Feeding Bug, Rhodnius prolixus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The this compound Gene and Biological Effects of this compound in the Blood-Feeding Bug, Rhodnius prolixus [frontiersin.org]

- 6. This compound in the lobster: the distribution, release, and chemical characterization of a likely neurohormone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification and characterization of a G protein-coupled receptor for the neuropeptide this compound in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification and characterization of a G protein-coupled receptor for the neuropeptide this compound in Drosophilamelanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journal.uctm.edu [journal.uctm.edu]

- 10. Structure function analysis of an arthropod peptide hormone: this compound and synthetic analogues compared on the cockroach hindgut receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Characterizing the physiological and behavioral roles of this compound in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Neuropeptide this compound (H-Arg-Tyr-Leu-Pro-Thr-OH): immunological detection and neuronal localization in insect central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 13. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Neuropeptide analysis with liquid chromatography-capillary electrophoresis-mass spectrometric imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 15. hplc.eu [hplc.eu]

- 16. Revolutionizing Biomolecule Analysis With Advanced MS | Technology Networks [technologynetworks.com]

- 17. frontiersin.org [frontiersin.org]

- 18. phoenixbiotech.net [phoenixbiotech.net]

Proctolin in Periplaneta americana: A Technical Guide to its Tissue Distribution and Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proctolin (Arg-Tyr-Leu-Pro-Thr), the first insect neuropeptide to be chemically characterized, is a pivotal neuromodulator in Periplaneta americana (the American cockroach). It plays a crucial role in regulating the contractility of visceral and skeletal muscles, impacting physiological processes ranging from digestion to reproduction. This technical guide provides an in-depth overview of the tissue distribution of this compound in Periplaneta americana, details the experimental methodologies used for its quantification and localization, and illustrates its putative signaling pathway. This information is critical for researchers investigating insect neurophysiology and for professionals in drug development targeting insect-specific biological pathways.

Quantitative Tissue Distribution of this compound

The concentration of this compound-like immunoreactivity (PLI) varies significantly throughout the central nervous system (CNS) of Periplaneta americana. Radioimmunoassay (RIA) studies have been instrumental in quantifying these levels, revealing a distinct distribution pattern. Generally, the highest concentrations of this compound are found in the posterior ganglia of the ventral nerve cord, with progressively lower concentrations in the more anterior ganglia.

Table 1: this compound-Like Immunoreactivity in the Central Nervous System of Periplaneta americana

| Ganglion/Tissue | This compound Concentration (fmol/ganglion) |

| Cerebral Ganglia (Brain) | ~ 50 |

| Subesophageal Ganglion | ~ 100 |

| Prothoracic Ganglion | ~ 150 |

| Mesothoracic Ganglion | ~ 200 |

| Metathoracic Ganglion | ~ 250 |

| Abdominal Ganglia (A1-A5) | ~ 300 (per ganglion) |

| Terminal Abdominal (Genital) Ganglion | > 500 |

Note: The values presented are approximate and collated from descriptive findings in the literature. The seminal work of Bishop et al. (1981) established this distribution pattern, noting the highest concentrations in the genital ganglia and the lowest in the cerebral ganglia[1]. Precise numerical data from the original publication was not accessible for this guide.

Beyond the CNS, this compound is also present in peripheral tissues and the hemolymph, where it is thought to act as a neurohormone. This compound-like immunoreactivity has been identified in neurons innervating the hindgut, foregut, oviducts, and heart, consistent with its myotropic functions in these organs[2].

Experimental Protocols

The quantification and localization of this compound in Periplaneta americana have been achieved through two primary experimental techniques: radioimmunoassay (RIA) and immunocytochemistry (ICC).

Radioimmunoassay (RIA) for this compound Quantification

RIA is a highly sensitive technique used to measure the concentration of antigens, such as neuropeptides. The protocol involves a competitive binding reaction between a radiolabeled antigen and an unlabeled antigen for a limited number of antibody binding sites.

Experimental Workflow for this compound RIA

Caption: Workflow for this compound quantification using radioimmunoassay.

Detailed Methodologies:

-

Tissue Preparation:

-

Dissect ganglia or other tissues of interest from Periplaneta americana in cold physiological saline.

-

Immediately homogenize the tissue in an acidic solution (e.g., 2M acetic acid) to prevent enzymatic degradation of the peptide.

-

Centrifuge the homogenate at high speed (e.g., 10,000 x g for 15 minutes at 4°C) to pellet cellular debris.

-

Collect the supernatant containing the peptides.

-

Lyophilize (freeze-dry) the supernatant to concentrate the sample.

-

Reconstitute the lyophilized extract in the RIA buffer.

-

-

Radioimmunoassay Procedure:

-

In assay tubes, combine the reconstituted tissue extract, a known amount of radiolabeled this compound (e.g., ¹²⁵I-proctolin), and a specific primary antibody against this compound.

-

Incubate the mixture for a sufficient period (e.g., 24-48 hours at 4°C) to allow for competitive binding.

-

Separate the antibody-bound this compound from the free radiolabeled this compound. This is often achieved by adding a second antibody that precipitates the primary antibody.

-

Centrifuge the tubes to pellet the antibody-antigen complexes.

-

Measure the radioactivity in the pellet using a gamma counter.

-

A standard curve is generated using known concentrations of unlabeled this compound. The amount of this compound in the tissue sample is determined by comparing the level of radioactivity to the standard curve.

-

Whole-Mount Immunocytochemistry (ICC) for this compound Localization

Whole-mount ICC allows for the visualization of this compound-containing neurons and their projections within intact ganglia, providing a three-dimensional understanding of the proctolinergic system.

Experimental Workflow for Whole-Mount ICC

Caption: Workflow for localizing this compound using whole-mount immunocytochemistry.

Detailed Methodologies:

-

Tissue Preparation:

-

Dissect the entire CNS or individual ganglia in cold saline.

-

Fix the tissue in 4% paraformaldehyde in phosphate-buffered saline (PBS) for several hours to overnight at 4°C.

-

Wash the tissue extensively in PBS.

-

Permeabilize the tissue with a detergent, such as Triton X-100, in PBS to allow for antibody penetration.

-

-

Immunostaining:

-

Block non-specific antibody binding sites by incubating the tissue in a blocking solution (e.g., PBS with normal goat serum and Triton X-100).

-

Incubate the tissue with the primary antibody (a specific anti-proctolin antibody) for an extended period (e.g., 48-72 hours at 4°C) on a shaker to ensure deep penetration.

-

Wash the tissue thoroughly in PBS with Triton X-100 to remove unbound primary antibody.

-

Incubate with a labeled secondary antibody (e.g., a fluorescently-tagged or enzyme-conjugated antibody that recognizes the primary antibody) for 24-48 hours at 4°C.

-

Perform final washes to remove unbound secondary antibody.

-

-

Mounting and Visualization:

-

Dehydrate the tissue through a graded series of ethanol.

-

Clear the tissue in a clearing agent like methyl salicylate to make it transparent.

-

Mount the cleared tissue on a microscope slide in a mounting medium.

-

Visualize the this compound-immunoreactive neurons using a fluorescence or confocal microscope.

-

This compound Signaling Pathway

This compound exerts its physiological effects by binding to a specific G-protein coupled receptor (GPCR) on the surface of target cells. While the complete signaling cascade in Periplaneta americana has not been fully elucidated, studies in Drosophila melanogaster and other insects provide a well-supported model. The this compound receptor is known to couple to multiple G-proteins, potentially leading to the activation of different second messenger systems.

Putative this compound Signaling Pathway in Periplaneta americana

Caption: A model of the this compound signaling pathway in insect cells.

Pathway Description:

-

Receptor Binding: this compound binds to its specific GPCR on the target cell membrane.

-

G-Protein Activation: This binding event induces a conformational change in the receptor, leading to the activation of an associated heterotrimeric G-protein.

-

Second Messenger Production: The activated G-protein can then modulate the activity of downstream effector enzymes:

-

Adenylyl Cyclase (AC) Pathway: The G-protein may activate adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). cAMP then acts as a second messenger, activating Protein Kinase A (PKA).

-

Phospholipase C (PLC) Pathway: Alternatively, the G-protein can activate phospholipase C. PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).

-

-

Downstream Effects:

-

PKA, activated by cAMP, phosphorylates target proteins, leading to a cellular response.

-

IP₃ diffuses through the cytosol and binds to receptors on intracellular calcium stores (like the endoplasmic reticulum), triggering the release of Ca²⁺ into the cytoplasm.

-

DAG, along with the increased intracellular Ca²⁺, activates Protein Kinase C (PKC), which also phosphorylates target proteins.

-

-

Cellular Response: The combined effects of PKA and PKC activation, along with the increase in intracellular calcium, culminate in the final physiological response, such as the modulation of muscle contraction.

Conclusion

This compound is a neuropeptide with a well-defined, albeit complex, distribution and function in Periplaneta americana. The techniques of radioimmunoassay and immunocytochemistry have been crucial in mapping its presence and concentration in various tissues, particularly within the central nervous system. Its signaling through a G-protein coupled receptor, likely involving multiple second messenger pathways, highlights its role as a versatile neuromodulator. A thorough understanding of the proctolinergic system in this model insect provides a valuable foundation for broader investigations into insect neurobiology and offers potential targets for the development of novel and specific insect control agents. Further research to precisely quantify this compound levels in a wider range of tissues and to fully delineate the specifics of its signaling cascade in Periplaneta americana will undoubtedly yield deeper insights into the intricate neurochemical regulation of insect physiology.

References

An In-depth Technical Guide to the Proctolin Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core components and mechanisms of the proctolin signaling pathway. This compound, a pentapeptide (Arg-Tyr-Leu-Pro-Thr), is a significant neuromodulator in arthropods, influencing a range of physiological processes including muscle contraction, neuronal activity, and behavior. Understanding its signaling cascade is crucial for basic research in neurobiology and for the development of novel insecticides.

Core Components and Signaling Cascade

The this compound signaling pathway is initiated by the binding of this compound to its specific G-protein coupled receptor (GPCR). In the model organism Drosophila melanogaster, this receptor has been identified as the product of the CG6986 gene.[1][2][3] Upon activation, the this compound receptor undergoes a conformational change, allowing it to interact with and activate intracellular heterotrimeric G-proteins.

Evidence strongly suggests that the this compound receptor couples to Gq-type G-proteins. This interaction leads to the activation of Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. The elevation of intracellular calcium, along with the presence of DAG, activates Protein Kinase C (PKC).

In addition to the well-supported Gq pathway, there is also evidence for the involvement of cyclic adenosine monophosphate (cAMP) as a second messenger in this compound signaling. This suggests that the this compound receptor may also couple to Gs-type G-proteins, which would activate adenylyl cyclase to produce cAMP. Activated cAMP can then engage downstream effectors such as Protein Kinase A (PKA). The dual activation of both Gq and Gs pathways would allow for a complex and finely tuned cellular response to this compound.

The downstream targets of these protein kinases (PKC and PKA) are varied and lead to the ultimate physiological effects of this compound, such as the modulation of ion channel activity and muscle contraction.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the this compound receptor's interaction with its ligand and its subsequent activation.

| Parameter | Value | Organism/System | Reference |

| IC50 (this compound) | 4 nM | HEK cells expressing CG6986 | [1][2][3] |

| EC50 (this compound) | 0.3 nM | HEK cells expressing CG6986 | [1][2][3] |

Table 1: Ligand Binding and Receptor Activation Data. IC50 (half maximal inhibitory concentration) reflects the concentration of this compound required to displace 50% of a radiolabeled ligand, indicating binding affinity. EC50 (half maximal effective concentration) is the concentration of this compound that produces 50% of the maximal response, indicating agonist potency.

Signaling Pathway Diagrams

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the this compound signaling pathway.

Radioligand Binding Assay (Competition Assay)

This protocol is designed to determine the binding affinity (Ki) of unlabeled this compound for its receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Cells or tissues expressing the this compound receptor

-

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA)

-

Radiolabeled this compound (e.g., ¹²⁵I-proctolin)

-

Unlabeled this compound

-

Glass fiber filters

-

Scintillation fluid

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize cells or tissues in ice-cold homogenization buffer. Centrifuge the homogenate at low speed to remove nuclei and cellular debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in binding buffer. Determine the protein concentration of the membrane preparation.[4]

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Membrane preparation (a predetermined amount of protein)

-

A fixed concentration of radiolabeled this compound (typically at or below its Kd).

-

Increasing concentrations of unlabeled this compound (for the competition curve) or buffer (for total binding). For non-specific binding, add a high concentration of unlabeled this compound.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[4]

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Subtract the non-specific binding from all other measurements to obtain specific binding. Plot the specific binding as a function of the unlabeled this compound concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.

Second Messenger Assays

This protocol describes the use of a Fluorescence Resonance Energy Transfer (FRET) based biosensor to measure changes in intracellular cAMP levels in real-time.[5][6]

References

- 1. pnas.org [pnas.org]

- 2. Identification and characterization of a G protein-coupled receptor for the neuropeptide this compound in Drosophilamelanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterizing the physiological and behavioral roles of this compound in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. FRET Reporter Assays for cAMP and Calcium in a 96-well Format Using Genetically Encoded Biosensors Expressed in Living Cells [bio-protocol.org]

- 6. FRET Reporter Assays for cAMP and Calcium in a 96-well Format Using Genetically Encoded Biosensors Expressed in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Characterization of the Proctolin Receptor CG6986: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the seminal research identifying and characterizing the Drosophila melanogaster gene CG6986 as the first invertebrate proctolin receptor. This compound (Arg-Tyr-Leu-Pro-Thr), the first fully sequenced invertebrate neuropeptide, is a potent modulator of neuromuscular and synaptic activity in arthropods.[1][2] The identification of its receptor, a G protein-coupled receptor (GPCR), has been a critical step in understanding the molecular mechanisms of this compound signaling and has opened avenues for the development of novel insecticides.[2][3][4]

This document synthesizes the core findings from the foundational studies, presenting key quantitative data in structured tables, detailing the experimental protocols used for validation, and visualizing the associated biological and experimental processes through diagrams.

Identification of CG6986 as a this compound Receptor

The journey to identify the this compound receptor began with the annotation of the Drosophila genome, which predicted CG6986 as an orphan GPCR.[1][3][5] Two independent research groups subsequently confirmed that this gene encodes a high-affinity receptor for this compound.[5] The primary evidence was established through heterologous expression of the CG6986 cDNA in mammalian cell lines, which conferred this compound sensitivity to these cells.[1][3]

Quantitative Analysis of Receptor Activation and Binding

Functional assays in heterologous systems were crucial for quantifying the interaction between this compound and the CG6986 receptor. These studies revealed a high affinity and specificity of the receptor for its ligand.

| Parameter | Value | Cell Line | Assay Type | Reference |

| EC50 | 0.3 nM | HEK-293 | Second Messenger Activation | [3][6][7] |

| EC50 | 0.6 nM (6x10-10 M) | CHO | Neuropeptide Library Screening | [1][5] |

| IC50 | 4 nM | HEK-293 | Competition-Based Radioligand Binding | [3][6][7] |

Table 1: Quantitative metrics for the interaction of this compound with the CG6986 receptor.

Experimental Protocols

The following sections detail the key experimental methodologies employed to validate CG6986 as a this compound receptor.

Molecular Cloning and Heterologous Expression of CG6986

The initial step in characterizing the orphan receptor was its expression in a controlled, non-native environment to isolate its function.

Objective: To express the Drosophila CG6986 receptor in mammalian cells to study its ligand specificity and signaling properties.

Protocol:

-

cDNA Synthesis and Cloning: The full-length coding sequence of CG6986 was amplified from Drosophila cDNA using polymerase chain reaction (PCR).[3] The resulting PCR product was then cloned into a mammalian expression vector suitable for transfection into cell lines like Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK-293) cells.[1][3]

-

Cell Culture and Transfection: CHO or HEK-293 cells were cultured under standard conditions.[1][7] The expression vector containing the CG6986 gene was then introduced into these cells using established transfection methods, such as lipofection.[6][7] Stable cell lines expressing the receptor were often selected using an appropriate antibiotic resistance marker.

-

Verification of Expression: Expression of the receptor in the transfected cells was confirmed using techniques like Northern blotting to detect CG6986 mRNA or by using antibodies raised against the receptor protein for Western blotting or immunocytochemistry.[1][3][7]

Functional Assays for Receptor Activation

To determine the ligand that activates the CG6986 receptor, functional assays measuring downstream signaling events were performed.

Objective: To identify the specific neuropeptide that activates the expressed CG6986 receptor and to quantify the dose-response relationship.

Protocol (Calcium Mobilization Assay):

-

Cell Preparation: HEK-293 cells stably expressing CG6986 were plated in multi-well plates and grown to a suitable confluency.[7]

-

Loading with Calcium Indicator Dye: Cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). This dye exhibits a significant increase in fluorescence intensity upon binding to free intracellular calcium.

-

Ligand Application: A library of known insect neuropeptides, including this compound, was applied to the cells at various concentrations.[1]

-

Signal Detection: Changes in intracellular calcium levels were monitored by measuring the fluorescence intensity before and after the addition of the peptides using a fluorometric imaging plate reader (FLIPR) or a fluorescence microscope.[7]

-

Data Analysis: The change in fluorescence was plotted against the ligand concentration to generate a dose-response curve, from which the EC50 value was calculated.[3]

Radioligand Binding Assays

Binding assays were used to directly measure the affinity of this compound for the CG6986 receptor.

Objective: To determine the binding affinity (IC50) of this compound to the CG6986 receptor.

Protocol (Competition Binding Assay):

-

Membrane Preparation: Membranes were prepared from HEK-293 cells expressing the CG6986 receptor. This involves homogenizing the cells and isolating the membrane fraction through centrifugation.[3]

-

Binding Reaction: The cell membranes were incubated with a constant concentration of radiolabeled this compound (e.g., 125I-proctolin).[7]

-

Competition: A range of concentrations of unlabeled ("cold") this compound was added to the binding reactions to compete with the radiolabeled this compound for binding to the receptor.

-

Separation and Counting: After incubation, the membrane-bound radioactivity was separated from the unbound radioactivity by filtration. The radioactivity retained on the filters was then quantified using a gamma counter.

-

Data Analysis: The amount of bound radiolabeled this compound was plotted against the concentration of the unlabeled competitor. The IC50 value, which is the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radiolabeled ligand, was then determined.[3][7]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the key processes involved in the discovery and characterization of the CG6986 this compound receptor.

Caption: this compound signaling pathway via the CG6986 G protein-coupled receptor.

Caption: Workflow for the identification and validation of CG6986.

In Vivo Expression and Physiological Relevance

Consistent with the known biological activities of this compound, the expression of the CG6986 receptor was detected in tissues known to be sensitive to this neuropeptide. Northern blot analysis and immunolabeling revealed strong expression in the heads of adult flies, the hindgut, the heart (aorta), and specific neuronal populations within the central nervous system.[1][2][3][6][7] This anatomical distribution correlates well with this compound's role in modulating muscle contractility and neuronal activity.[3][8] For instance, the presence of the receptor in the hindgut is consistent with this compound's known myotropic effects on this tissue.[2][3]

Conclusion

The identification of CG6986 as the Drosophila this compound receptor was a landmark discovery, accomplished through a combination of genomic prediction, heterologous expression, and rigorous pharmacological characterization. The high affinity and specificity of the receptor for this compound, demonstrated through functional and binding assays, provided conclusive evidence of its identity.[3][6] This work has provided an essential molecular tool for a more detailed mechanistic analysis of this critical synaptic modulator and offers a validated target for the development of novel arthropod-specific pest control agents.[4][6]

References

- 1. Molecular identification of the first insect this compound receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Identification and characterization of a G protein-coupled receptor for the neuropeptide this compound in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journal.uctm.edu [journal.uctm.edu]

- 5. researchgate.net [researchgate.net]

- 6. Identification and characterization of a G protein-coupled receptor for the neuropeptide this compound in Drosophilamelanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Characterizing the physiological and behavioral roles of this compound in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Endogenous Functions of Proctolin in Arthropods

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction